Pterin-6-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABAUCFGPWONOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241626 | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

948-60-7 | |

| Record name | Pterin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterin-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 948-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PTERIN-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G01J4LZ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pterin-6-carboxylic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Pterin-6-carboxylic acid, a pteridine derivative, is a compound of significant interest in various scientific fields. It is recognized as a key intermediate in metabolic pathways and a photodegradation product of folic acid.[1] This guide provides an in-depth overview of its chemical properties, structure, experimental protocols, and its role in biological processes.

Core Chemical Properties and Structure

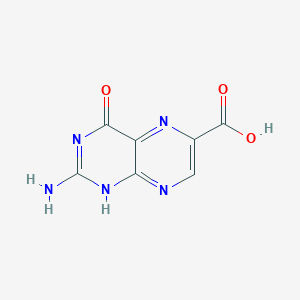

Pterin-6-carboxylic acid is characterized by a pteridine core substituted with a carboxylic acid group at the 6-position.[2] Its chemical identity is well-established through various analytical techniques.

Structure:

-

IUPAC Name: 2-amino-4-oxo-3H-pteridine-6-carboxylic acid[3]

-

Molecular Formula: C₇H₅N₅O₃[4]

-

SMILES: C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O[3]

-

InChI Key: QABAUCFGPWONOG-UHFFFAOYSA-N[4]

Quantitative Chemical Data:

| Property | Value | Source |

| Molecular Weight | 207.15 g/mol | [1][2] |

| Melting Point | 360 °C | [3] |

| Density | 2.16 g/cm³ | [2] |

| Boiling Point | 608.7 °C | [2] |

| Water Solubility (logS) | -0.91 (in mol/l) | [5] |

| Octanol/Water Partition Coefficient (logP) | -1.488 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of pterin-6-carboxylic acid are crucial for its application in research.

1. Synthesis via Oxidation of Neopterin/Biopterin

A common laboratory-scale synthesis involves the oxidation of neopterin or biopterin using potassium permanganate (KMnO₄).[2][6]

-

Reagents:

-

Procedure:

-

Solution 1 Preparation: Dissolve 36 g of KMnO₄ in 600 mL of water and cool the solution to approximately 10°C.[6]

-

Solution 2 Preparation: Dissolve 12.2 g of neopterin or biopterin in 300 mL of water with the addition of 13.2 g of NaOH. Cool this solution to about 10°C.[6]

-

Reaction: Slowly add Solution 1 to Solution 2 with moderate mixing, ensuring the temperature does not exceed 25°C. The mixture will change color from green to brown as manganese dioxide (MnO₂) precipitates.[6]

-

Continue mixing for 60 minutes, maintaining a temperature below 30°C.[6]

-

Quenching: Add 20 mL of ethanol to quench any excess oxidant.[6]

-

Isolation: Allow the MnO₂ to settle, then remove it by filtration.[6]

-

2. Purification by pH-Controlled Crystallization

The crude product from the synthesis is purified to yield yellow crystals of pterin-6-carboxylic acid.

-

Procedure:

-

Acidification: Slowly add diluted HCl to the filtrate from the synthesis step with stirring until a pH of 1.8 is reached. This will induce the precipitation of pterin-6-carboxylic acid.[2][6]

-

Crystallization: Allow the mixture to stand to ensure complete precipitation.[6]

-

Filtration: Collect the precipitated product using a Büchner funnel.[7]

-

Washing: Wash the filter cake with cold deionized water to remove residual salts and impurities.[6][7]

-

Drying: Dry the purified product in a vacuum desiccator over NaOH.[6]

-

3. Analytical Validation

The purity and identity of the synthesized pterin-6-carboxylic acid are confirmed using the following methods:

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reversed-phase HPLC with a C18 column. A typical mobile phase is 50 mM ammonium phosphate buffer at pH 3.0.[2]

-

UV-Vis Spectroscopy: The compound exhibits characteristic absorbance maxima at 263 nm and 365 nm in 0.1N NaOH.[2][8]

-

Mass Spectrometry: The identity is confirmed by mass spectrometry, with an expected [M+H]⁺ peak at m/z 208.07.[2]

Biological Roles and Pathways

Pterin-6-carboxylic acid is involved in several key biological processes, primarily related to folate metabolism.

Folate Metabolism:

It serves as a precursor in the biosynthesis of folic acid, which is essential for one-carbon transfer reactions in the synthesis of nucleotides and amino acids.[7][9][10] The compound interacts with enzymes like dihydrofolate reductase, a key enzyme in folate metabolism.[7]

Photodegradation of Folic Acid:

Pterin-6-carboxylic acid is a known photodegradation product of folic acid upon exposure to UVA radiation, alongside 6-formylpterin.[2] This process is significant in the context of skin photosensitivity and the generation of reactive oxygen species.[11]

Synthesis and Purification Workflow:

The following diagram illustrates the workflow for the synthesis and purification of pterin-6-carboxylic acid.

References

- 1. Pterine-6-carboxylic acid | DNA | PDE | TargetMol [targetmol.com]

- 2. Pterin-6-Carboxylic Acid | 948-60-7 | Benchchem [benchchem.com]

- 3. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pterin-6-carboxylic acid [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. schircks.ch [schircks.ch]

- 7. Pterin-6-carboxylic Acid | High-Purity Reagent [benchchem.com]

- 8. Pterin-6-carboxylic acid | 948-60-7 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pterin-6-carboxylic acid (2-amino-1,4-dihydro-4-oxopterin-6-carboxylic acid) | Others 12 | 948-60-7 | Invivochem [invivochem.com]

- 11. bioaustralis.com [bioaustralis.com]

Pterin-6-carboxylic Acid: A Technical Guide to its Discovery and Synthesis

Introduction

Pterin-6-carboxylic acid (Pt6CA), a heterocyclic compound from the pteridine family, is a molecule of significant interest in biochemical and medical research. Structurally, it is characterized by a pteridine core—a fused system of pyrazine and pyrimidine rings—with an amino group at the C2 position, a carbonyl group at C4, and a carboxylic acid group at the C6 position.[1] It is recognized as a key intermediate in metabolic pathways, a photodegradation product of folic acid, and a potential biomarker for various diseases.[2][3] This guide provides an in-depth overview of its discovery, physicochemical properties, synthesis protocols, and biological significance for researchers, scientists, and drug development professionals.

Discovery and Occurrence

While the specific historical moment of its first isolation is not prominently documented, Pterin-6-carboxylic acid was identified as a significant biological molecule through studies of folate metabolism and degradation. It is a well-known photodegradation product of folic acid (Vitamin B9), forming when folic acid is exposed to UVA light.[2][3] This process is relevant in the context of skin photobiology, as both folic acid and its photoproducts like Pt6CA can generate reactive oxygen species (ROS).[4]

Beyond being a degradation product, Pterin-6-carboxylic acid is a naturally occurring metabolite found in diverse biological systems. It has been identified in various organisms, including fluorescent millipedes, plants like Artemisia species, and fruits such as tomatoes.[2] In mammals, it is present in blood and tissues and is excreted in urine, with elevated levels being investigated as a potential biomarker for conditions like cancer and tetrahydrobiopterin deficiency.[1][2][4]

Physicochemical and Spectroscopic Properties

The fundamental properties of Pterin-6-carboxylic acid are summarized below. This data is crucial for its identification, purification, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carboxylic acid | [5] |

| CAS Number | 948-60-7 | [5] |

| Molecular Formula | C₇H₅N₅O₃ | [5] |

| Molecular Weight | 207.15 g/mol | [5] |

| Appearance | Light yellow powder | [6] |

| Melting Point | 360 °C | [5] |

| Solubility | Practically insoluble in water. Slightly soluble in 0.01 M NaOH. | [6] |

| logP (Octanol/Water) | -1.5 | [5] |

Table 2: Spectroscopic Data

| Technique | Key Observations | Source |

| UV-Vis Absorbance | In 0.1N HCl: λmax at 235, 260, 265 nmIn 0.1N NaOH: λmax at 263, 365 nm | [7] |

| Fluorescence | Excitation/Emission: 360 nm / 450 nm | [2] |

| Mass Spectrometry | NIST data available (Electron Ionization) | [8][9] |

| Raman Spectroscopy | Bands at 1567 cm⁻¹ (ρ(NH)), 1372 cm⁻¹ (ρ(CH)), 947 cm⁻¹ (ring deformation) | [10] |

Synthesis of Pterin-6-carboxylic Acid

Several synthetic routes to Pterin-6-carboxylic acid have been developed. A common and effective method involves the oxidation of other pterin derivatives, such as biopterin or neopterin. An alternative approach involves the condensation of a 6-amino-5-nitrosopyrimidine with compounds like cyanoacetamides or malonamides.[11][12] The most frequently cited laboratory-scale synthesis is the oxidative cleavage of the side chain of biopterin or neopterin using potassium permanganate (KMnO₄).

Experimental Protocol: Oxidation of Neopterin or Biopterin

This protocol details the synthesis of Pterin-6-carboxylic acid via the oxidation of neopterin or biopterin with potassium permanganate in an alkaline solution.[13]

Materials:

-

Neopterin or Biopterin (12.2 g)

-

Potassium permanganate (KMnO₄) (36 g)

-

Sodium hydroxide (NaOH) (13.2 g)

-

Deionized water

-

Ethanol (EtOH)

-

Activated charcoal (2 g)

-

Hydrochloric acid (HCl), 1N and 1:1 diluted

-

Vacuum desiccator with NaOH pellets

Procedure:

-

Preparation of Reactant Solutions:

-

Solution 1 (Oxidant): Dissolve 36 g of KMnO₄ in 600 ml of water. Cool the solution to approximately 10°C.

-

Solution 2 (Substrate): Dissolve 12.2 g of neopterin or biopterin in 300 ml of water by adding 13.2 g of NaOH. Cool this solution to approximately 10°C.[13]

-

-

Oxidation Reaction:

-

While maintaining the temperature below 25°C using a water bath, slowly add Solution 1 to Solution 2 with moderate mixing.

-

The solution will change color from green to brown as manganese dioxide (MnO₂) precipitates.

-

Continue mixing moderately for 60 minutes, ensuring the temperature does not exceed 30°C.[13]

-

-

Reaction Quenching and Workup:

-

Cool the reaction mixture to about 10°C.

-

Add 20 ml of ethanol to quench the excess oxidant. The green color should disappear within 30 minutes.

-

Allow the mixture to stand overnight to let the MnO₂ precipitate settle.[13]

-

-

Purification and Isolation:

-

Filter the mixture to remove the precipitated MnO₂. Rinse the filter cake with 100 ml of water.

-

Add 2 g of activated charcoal to the yellow filtrate and stir for 10 minutes to decolorize.

-

Filter the mixture to remove the charcoal.

-

Slowly add diluted HCl (1:1) to the filtrate with stirring until the resulting gel-like precipitate dissolves slowly.

-

Continue adding 1N HCl very slowly until a pH of 1.8 is reached. This will precipitate the Pterin-6-carboxylic acid.[13]

-

Let the vessel stand overnight to ensure complete precipitation.

-

-

Final Product Collection:

-

Filter the precipitated product.

-

Wash the filter cake thoroughly with water to remove impurities.

-

Dry the final product in a vacuum desiccator over NaOH pellets.

-

Expected yield is approximately 8.4 g.[13]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Pterin-6-carboxylic acid via oxidation.

Biological Role and Significance

Pterin-6-carboxylic acid plays several important roles in biological systems, primarily related to folate metabolism.

-

Folate Precursor: It serves as a precursor in the biosynthesis of folate, a vitamin essential for DNA synthesis, repair, and methylation.[2][14] Folate itself is a pterin derivative, and its metabolic pathways are intrinsically linked to compounds like Pt6CA.

-

Enzyme Interactions: The compound is involved in enzymatic reactions, particularly those concerning aromatic amino acid hydroxylases and nitric oxide synthases, through its connection to the tetrahydrobiopterin (BH4) cofactor pathway.[2][15]

-

Biomarker of Disease: As a product of folate degradation and other metabolic activities, urinary levels of Pterin-6-carboxylic acid are studied as potential biomarkers for the diagnosis and monitoring of various cancers and other diseases.[1][2]

-

Photosensitizing Agent: As a photodegradation product of folic acid, it can act as a photosensitizer, contributing to the generation of reactive oxygen species upon UVA exposure, which has implications for skin health.[3][4]

Metabolic Relationship Diagram

Caption: Metabolic context of Pterin-6-carboxylic acid.

Conclusion

Pterin-6-carboxylic acid is more than a simple degradation product; it is a pivotal molecule in the broader landscape of pterin biochemistry. Its presence in biological systems, its role as a precursor to essential vitamins, and its potential as a disease biomarker underscore its importance. The well-established synthesis protocols allow for its reliable production for research purposes, facilitating further investigation into its enzymatic interactions, metabolic functions, and potential therapeutic applications. This guide provides a foundational resource for professionals engaged in the study and application of this versatile compound.

References

- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]

- 2. Pterin-6-Carboxylic Acid | 948-60-7 | Benchchem [benchchem.com]

- 3. Pterine-6-carboxylic acid | DNA | PDE | TargetMol [targetmol.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. schircks.ch [schircks.ch]

- 7. Pterin-6-carboxylic acid | 948-60-7 [chemicalbook.com]

- 8. Pterin-6-carboxylic acid [webbook.nist.gov]

- 9. Pterin-6-carboxylic acid [webbook.nist.gov]

- 10. scielo.br [scielo.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. schircks.ch [schircks.ch]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Pterin-6-carboxylic Acid | High-Purity Reagent [benchchem.com]

The Role of Pterin-6-Carboxylic Acid in Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid (PCA), a pteridine derivative, occupies a multifaceted and complex position within the broader landscape of folate metabolism. Historically viewed as a photodegradation product of folic acid, emerging evidence suggests a more intricate biological role, including potential immunomodulatory functions and its utility as a disease biomarker. This technical guide provides an in-depth exploration of the current understanding of PCA's role in folate metabolism, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing its known and proposed biochemical pathways. While significant strides have been made in characterizing PCA, critical gaps in our knowledge remain, particularly concerning its precise enzymatic interactions and signaling cascades. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study of folate metabolism and the development of related therapeutics.

Introduction: The Enigmatic Pterin

Pterin-6-carboxylic acid (2-amino-4-hydroxy-pteridine-6-carboxylic acid) is a heterocyclic compound belonging to the pterin family.[1] Its structure is characterized by a pteridine ring system with a carboxylic acid group at the 6-position.[2] While structurally related to the core of folic acid, its direct role in one-carbon metabolism is not as a canonical cofactor. Instead, PCA is primarily known as a photodegradation product of folic acid and other pterins.[3][4] However, its presence in biological fluids and potential physiological effects have prompted deeper investigation into its metabolic significance.[4]

This guide will delve into the known origins of PCA, its debated role as a folate precursor, its emerging immunomodulatory functions, and its application as a clinical biomarker. We will also provide detailed methodologies for its detection and quantification, which are crucial for advancing research in this area.

Biochemical Pathways Involving Pterin-6-Carboxylic Acid

The biochemical pathways involving PCA are primarily centered around its formation from folic acid and other pterins, and its less-defined role in folate metabolism and immunomodulation.

Formation of Pterin-6-Carboxylic Acid

PCA is predominantly formed through the oxidative cleavage of folic acid, a process that can be initiated by ultraviolet (UV) radiation.[3] This degradation proceeds through an intermediate, 6-formylpterin, which is subsequently oxidized to PCA.

PCA can also be synthesized in the laboratory by the chemical oxidation of other pterins, such as neopterin or biopterin, using strong oxidizing agents like potassium permanganate.

The Ambiguous Role as a Folate Precursor

Several sources refer to PCA as a precursor in the biosynthesis of folate.[5] However, the direct enzymatic pathway for this conversion in mammals is not well-established. The de novo synthesis of folate in microorganisms involves the condensation of a pterin moiety with para-aminobenzoic acid (pABA), a reaction catalyzed by dihydropteroate synthase (DHPS). The substrate for DHPS is 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a reduced pterin. Evidence suggests that oxidized pterins, such as PCA, are not direct substrates for DHPS.[6] It is plausible that PCA could be enzymatically reduced to a dihydro- form, which could then enter the folate synthesis pathway, although the specific enzymes responsible for this reduction in mammals have not been definitively identified. Some pteridine reductases have been characterized, but they do not typically act on fully oxidized pterins.[7]

Immunomodulatory Role

Recent research has pointed towards an immunomodulatory role for PCA and its derivatives. Calcium pterin 6-carboxylate has been shown to regulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism and immune tolerance. The precise signaling cascade initiated by PCA to exert these effects is an active area of research. It is hypothesized that PCA may influence cytokine production and T-cell responses, although the direct molecular targets and downstream signaling pathways, such as the JAK-STAT or NF-κB pathways, have not yet been elucidated.

Quantitative Data

Quantitative data on PCA is primarily available in the context of its use as a biomarker, particularly in oncology. However, specific enzyme kinetic data for its interaction with folate pathway enzymes is currently lacking in the scientific literature.

Urinary Pterin-6-Carboxylic Acid Levels

The concentration of PCA in urine has been investigated as a potential biomarker for various cancers. The data, however, can be variable and is often presented as a ratio to creatinine to account for variations in urine dilution.

| Condition | Analyte | Sample Type | Concentration/Ratio | Significance | Reference |

| Healthy Individuals | Pterin-6-Carboxylic Acid | Urine | Approximately equal to cancer patients in one study | Not significantly different in this study | [8] |

| Cancer Patients | Pterin-6-Carboxylic Acid | Urine | Not significantly elevated in one study | May not be a universal cancer biomarker | [8] |

| Bladder Cancer Patients | Pterin-6-Carboxylic Acid | Urine | Higher mean values than healthy controls | Potential biomarker for bladder cancer | [2] |

Note: The quantitative values for urinary PCA are highly dependent on the analytical method, patient population, and normalization method (e.g., creatinine or specific gravity). The provided table summarizes trends rather than absolute concentrations due to variability in reporting across studies.

Enzyme Kinetics

Despite numerous searches, specific enzyme kinetic parameters (Km, Vmax, Ki) for the interaction of pterin-6-carboxylic acid with key enzymes of the folate metabolism pathway, such as dihydrofolate reductase or dihydropteroate synthase, are not available in the peer-reviewed literature. This represents a significant knowledge gap in understanding the direct biochemical role of PCA.

Experimental Protocols

Accurate and reproducible quantification of PCA is essential for both basic research and clinical applications. Below are detailed methodologies for the analysis of PCA in biological samples.

HPLC Analysis of Pterin-6-Carboxylic Acid in Urine

This protocol is adapted from methodologies described for the analysis of urinary pterins.

4.1.1. Sample Preparation (Oxidation of Reduced Pterins)

To measure the total amount of pterins, reduced forms must be oxidized to their more stable, fluorescent forms.

-

To 1 mL of fresh urine, add a small amount of manganese dioxide (MnO₂) as an oxidizing agent.

-

Vortex the sample for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂ and any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The sample is now ready for HPLC analysis.

4.1.2. HPLC Conditions

-

Column: LiChrospher C8 reversed-phase column (or equivalent).

-

Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of a phosphate buffer (e.g., 10 mM, pH 7) and an organic modifier like methanol. For example, an isocratic elution with 5% methanol in 10 mM phosphate buffer.

-

Flow Rate: 0.5 mL/min.

-

Detection: Fluorescence detector with excitation at approximately 360 nm and emission at approximately 450 nm.[2]

-

Quantification: A standard curve is generated using known concentrations of pure pterin-6-carboxylic acid.

Surface-Enhanced Raman Spectroscopy (SERS) for PCA Detection

SERS is a highly sensitive technique for the detection of molecules adsorbed on nanostructured metal surfaces.

4.2.1. Sample Preparation

-

Dissolve pterin-6-carboxylic acid powder in deionized water. Due to its poor solubility, a small amount of NaOH (e.g., 0.1 M) can be added to aid dissolution.

-

Prepare a SERS-active substrate, such as gold-capped silicon nanopillars.

-

Deposit a small droplet (e.g., 1 µL) of the PCA solution onto the SERS substrate and allow it to dry.

4.2.2. SERS Analysis

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

-

Data Acquisition: Acquire Raman spectra from the dried sample spot on the SERS substrate.

-

Spectral Analysis: The SERS spectrum of PCA will show characteristic peaks corresponding to its vibrational modes. The interaction with the gold surface enhances the Raman signal, allowing for sensitive detection.

LC-MS/MS Analysis of Pterins in Plasma

For highly specific and sensitive quantification, particularly in complex matrices like plasma, LC-MS/MS is the method of choice.

4.3.1. Sample Preparation

-

To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled pterin).

-

Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

4.3.2. LC-MS/MS Conditions

-

LC Column: A suitable reversed-phase or HILIC column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PCA and the internal standard are monitored for quantification.

Conclusion and Future Directions

Pterin-6-carboxylic acid remains a molecule of significant interest at the crossroads of folate metabolism, photobiology, and immunology. While its origins as a photodegradation product of folic acid are well-documented, its endogenous roles are still being uncovered. The available data suggests its potential as a biomarker for certain cancers, and emerging research points to its immunomodulatory activities.

However, this technical guide also highlights critical knowledge gaps that need to be addressed by the scientific community. The lack of definitive enzyme kinetic data for PCA's interaction with folate pathway enzymes is a major impediment to fully understanding its metabolic fate. Furthermore, the precise signaling pathways through which PCA exerts its immunomodulatory effects need to be elucidated.

Future research should focus on:

-

Enzyme Kinetic Studies: A systematic investigation of the interaction of PCA with key enzymes in the folate and pterin metabolic pathways is crucial.

-

Elucidation of the "Precursor" Role: Definitive studies are needed to determine if and how PCA is converted to a metabolically active form in the folate pathway.

-

Signaling Pathway Analysis: Unraveling the molecular mechanisms behind PCA's immunomodulatory effects will be key to understanding its physiological relevance.

-

Clinical Validation of Biomarker Potential: Larger cohort studies with standardized analytical methods are required to validate the clinical utility of PCA as a biomarker.

By addressing these questions, the scientific community can move closer to a complete understanding of the role of pterin-6-carboxylic acid in health and disease, potentially opening new avenues for diagnostics and therapeutic interventions.

References

- 1. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 7. Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for Pterin-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical reduction of pterins to dihydropterins as substrates for enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The In Vivo Biological Functions of Pterin-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid (PCA) is a pteridine derivative increasingly recognized for its diverse biological activities. While historically viewed as a simple metabolite or a product of folic acid degradation, emerging evidence points to its active participation in a range of in vivo processes. This technical guide provides a comprehensive overview of the known biological functions of PCA, with a focus on its roles in folate metabolism, oxidative stress signaling, immunomodulation, and its potential as a biomarker for pathological conditions. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Pterin-6-carboxylic acid is a heterocyclic compound characterized by a pteridine ring system with a carboxylic acid group at the 6-position.[1] It is an oxidized pterin, found endogenously in various biological systems, including human blood and urine.[1] PCA can be formed through the photodegradation of folic acid and is also a metabolic product of other pterins.[2] While reduced pterins, such as tetrahydrobiopterin, are well-established as essential cofactors for numerous enzymatic reactions, the biological significance of oxidized pterins like PCA has been less clear. This document aims to consolidate the current understanding of PCA's in vivo functions, moving beyond its identity as a mere metabolic endpoint.

Core Biological Functions and Signaling Pathways

Role in Pteridine and Folate Metabolism

Pterin-6-carboxylic acid is intricately linked to folate metabolism, primarily as a catabolite and a potential, though inefficient, precursor in salvage pathways. While the de novo synthesis of folates utilizes reduced pterin intermediates, PCA's role appears to be more peripheral.[3] Organisms like plants and E. coli have been shown to lack the capacity to reduce oxidized pterins, suggesting that once formed, PCA is not readily re-integrated into the primary folate synthesis pathway.[3]

This positions PCA as a potential indicator of folate degradation or turnover. Its presence in biological fluids can reflect the metabolic state of folate and related pterin cofactors.

UVA-Induced Reactive Oxygen Species (ROS) Generation and Downstream Signaling

A significant in vivo function of PCA is its ability to act as a photosensitizer. Upon exposure to ultraviolet A (UVA) radiation, PCA generates reactive oxygen species (ROS), including singlet oxygen and superoxide anions.[2][4] This production of ROS can induce oxidative stress, leading to cellular damage. The downstream consequences of this ROS generation are multifaceted and can impact key signaling pathways.

While direct in vivo evidence specifically for PCA is still emerging, the general signaling cascades initiated by UVA-induced ROS are well-documented and likely apply. These include the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, JNK, and p38) and the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] Activation of these pathways can lead to inflammatory responses, altered gene expression, and potentially contribute to photoaging and photocarcinogenesis.[5]

Immunomodulatory and Anti-Tumor Activities

Several studies have pointed towards the immunomodulatory and anti-tumor properties of PCA, particularly its calcium salt, calcium pterin-6-carboxylate. While the precise in vivo mechanisms are still under investigation, it is suggested that these effects may be linked to the modulation of immune responses. Pterins, in general, are known to be involved in the immune system, with altered levels observed in patients with cancer, suggesting a role in immune response modulation.

The anti-tumor effects are thought to stem from the ability to inhibit tumor growth, although the specific signaling pathways targeted by PCA in this context require further elucidation.

Potential as a Biomarker

The urinary excretion of PCA has been investigated as a potential biomarker for various pathological states, most notably for certain types of cancer and for monitoring tetrahydrobiopterin deficiency.[1] Studies have shown that the urinary levels of several pteridines, including PCA, can be altered in cancer patients compared to healthy individuals.[7][8] This suggests that monitoring PCA levels could serve as a non-invasive diagnostic or prognostic tool.

Quantitative Data

The following tables summarize the available quantitative data regarding the physicochemical properties and in vivo concentrations of Pterin-6-carboxylic acid.

Table 1: Physicochemical Properties of Pterin-6-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₅O₃ | [9] |

| Molecular Weight | 207.15 g/mol | [9] |

| Melting Point | >360 °C | [9] |

| logP | -1.5 | [9] |

| Water Solubility | Practically insoluble | |

| Solubility in 0.01 M NaOH | 0.2 g / 100 g (22°C) |

Table 2: Urinary Excretion Levels of Pterin-6-carboxylic Acid

| Subject Group | Mean Excretion Level (nmol/mmol creatinine) | Reference |

| Healthy Individuals | ~0.483 | |

| Cancer Patients | Approximately equal to healthy individuals | [7] |

| Healthy Subjects (another study) | Not specified, but analyzed | [8] |

Note: Urinary excretion levels can vary based on diet, age, and health status. The data presented are indicative and may not be representative of all populations.

Experimental Protocols

Analysis of Pterin-6-carboxylic Acid in Urine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of PCA in human urine, based on established methods.

Objective: To quantify the concentration of Pterin-6-carboxylic acid in human urine samples.

Materials:

-

Human urine samples

-

Pterin-6-carboxylic acid standard

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Sodium hydroxide

-

HPLC system with a fluorescence detector

-

Reversed-phase C8 or C18 column (e.g., LiChrospher® 100 RP-8)

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Collect first-morning void urine samples.

-

Centrifuge the urine at 3000 x g for 10 minutes to remove particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For the analysis of total pteridines, an oxidation step (e.g., with manganese dioxide) can be included to convert reduced pterins to their oxidized forms. However, for specific measurement of PCA, this step may be omitted if PCA is the primary analyte of interest and is stable under the collection and storage conditions.

-

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., 15 mM potassium phosphate, pH 6.8) and an organic modifier (e.g., methanol). The composition may be isocratic or a gradient depending on the separation requirements.

-

Flow Rate: Typically 1.0 mL/min.

-

Column: A reversed-phase C8 or C18 column is commonly used.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Fluorescence Detector: Excitation wavelength at approximately 360 nm and emission wavelength at approximately 450 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the PCA standard.

-

Calculate the concentration of PCA in the urine samples by comparing their peak areas to the standard curve.

-

Normalize the PCA concentration to the urinary creatinine concentration to account for variations in urine dilution.

-

In Vivo Anti-Tumor Activity Assessment (General Protocol)

This protocol outlines a general approach for evaluating the anti-tumor effects of Pterin-6-carboxylic acid or its salts in a mouse xenograft model. Specific details such as the cell line, mouse strain, and dosage will need to be optimized for the particular cancer type being studied.

Objective: To determine the in vivo anti-tumor efficacy of Pterin-6-carboxylic acid.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Pterin-6-carboxylic acid (or its calcium salt)

-

Vehicle for administration (e.g., saline, PBS)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of the cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Animal Grouping and Treatment:

-

Randomly divide the mice into a control group and a treatment group.

-

Administer the vehicle to the control group and the PCA solution to the treatment group. Administration can be via intraperitoneal injection, oral gavage, or other appropriate routes. The dosage and frequency will need to be determined in preliminary studies.

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and weigh them.

-

Tumor tissue can be used for further analysis, such as histology, immunohistochemistry, or molecular analysis of signaling pathways.

-

Compare the tumor growth rates and final tumor weights between the control and treatment groups to assess the anti-tumor activity of PCA.

-

Future Directions and Conclusion

The in vivo biological functions of Pterin-6-carboxylic acid are more complex than previously appreciated. While its role as a biomarker and a product of folate degradation is becoming clearer, its direct involvement in signaling pathways and its therapeutic potential warrant further investigation. Key areas for future research include:

-

Elucidation of specific downstream signaling pathways activated by PCA-induced ROS in vivo.

-

Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationships.

-

In-depth in vivo studies to confirm and characterize its immunomodulatory and anti-tumor effects in various disease models.

-

Clarification of its potential role, if any, in pterin salvage pathways in mammals.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pterin and Folate Salvage. Plants and Escherichia coli Lack Capacity to Reduce Oxidized Pterins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | UVA Induced Oxidative Stress Was Inhibited by Paeoniflorin/Nrf2 Signaling or PLIN2 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pterin-6-Carboxylic Acid: A Key Photodegradation Product of Folic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the essential B vitamin folate, is widely used in dietary supplements and fortified foods. Despite its importance in various physiological processes, including DNA synthesis and repair, folic acid is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation leads to the formation of several byproducts, with pterin-6-carboxylic acid being a significant and terminal product in the degradation pathway. Understanding the formation, kinetics, and analytical quantification of pterin-6-carboxylic acid is crucial for ensuring the stability and efficacy of folic acid-containing products and for research into the photobiology of folates.

This technical guide provides a comprehensive overview of pterin-6-carboxylic acid as a photodegradation product of folic acid. It consolidates quantitative data, details experimental protocols for analysis, and presents visual diagrams of the degradation pathway and experimental workflows to aid researchers in their studies.

Photodegradation Pathway of Folic Acid

The photodegradation of folic acid is a multi-phase process that occurs under aerobic conditions upon exposure to UV radiation.[1] The initial step involves the cleavage of the C9-N10 bond of the folic acid molecule.[1][2] This cleavage results in the formation of p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[1] Subsequently, 6-formylpterin undergoes further oxidation to yield the more stable pterin-6-carboxylic acid.[1] Both 6-formylpterin and pterin-6-carboxylic acid have been shown to act as photosensitizers, potentially accelerating the degradation of remaining folic acid.[1]

The overall degradation of folic acid follows complex kinetics, initially exhibiting a zero-order rate law during the formation of the first photoproducts.[1] As the concentration of photosensitizing products increases, the degradation process accelerates.[1] The final and dominating stage, the conversion of 6-formylpterin to pterin-6-carboxylic acid, follows a first-order rate law.[1]

Figure 1: Photodegradation pathway of folic acid.

Quantitative Data on Folic Acid Photodegradation

The rate of folic acid photodegradation is influenced by several factors, including pH, the initial concentration of folic acid, and the presence of photosensitizers like riboflavin.

Table 1: Photodegradation Rate of Folic Acid at Different pH Values

| pH | Photodegradation Rate (k, min-1) | Reference |

| 2.5 | 5.04 x 10-3 | [1] |

| 10.0 | 0.1550 x 10-3 | [1] |

Note: The photodegradation follows apparent first-order kinetics, and the rate generally decreases with increasing pH.[1]

Table 2: Concentration-Dependent Photodegradation of Folic Acid

| Initial Folic Acid Concentration (µM) | Relative Photodegradation Rate | Reference |

| 1 | 1x | [3] |

| 5 | 2.1x faster than 1 µM | [3] |

| 10 | 5.8x faster than 1 µM | [3] |

Table 3: Quantitation Range of Folic Acid and its Photodegradation Products by HPLC

| Compound | Quantitation Range (M) | Reference |

| Folic Acid | 1.0 - 5.0 x 10-5 | [4] |

| p-Aminobenzoic acid | 0.01 - 1.25 x 10-5 | [4] |

| Pterin-6-carboxylic acid | 0.01 - 2.0 x 10-5 | [4] |

| p-Aminobenzoyl-L-glutamic acid | 0.02 - 2.0 x 10-5 | [4] |

| Pteroic acid | 0.02 - 2.5 x 10-5 | [4] |

Experimental Protocols

Accurate quantification of pterin-6-carboxylic acid and other photodegradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase, paired-ion chromatography method for the simultaneous determination of folic acid and its photodegradation products.[4]

1. Sample Preparation:

-

Prepare aqueous solutions of folic acid at the desired concentration.

-

For forced degradation studies, expose the solutions to a UV light source (e.g., 254 nm or 365 nm) for specific durations.

-

Prepare standards for folic acid, pterin-6-carboxylic acid, p-aminobenzoic acid, p-aminobenzoyl-L-glutamic acid, and pteroic acid in the mobile phase.

2. Chromatographic Conditions:

-

Column: µ-BondaPak C18 column.[4]

-

Mobile Phase: Isocratic solvent system consisting of 0.017 M monobasic potassium phosphate, 20% aqueous tetrabutyl ammonium hydroxide solution, and methanol in a ratio of 870:15:250 (v/v/v).[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at 254 nm.[4]

-

Temperature: Ambient.[4]

3. Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Identify the peaks based on the retention times of the standards.

-

Quantify the concentration of each compound by comparing the peak areas with the calibration curve generated from the standards.

Figure 2: HPLC experimental workflow.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

UPLC-MS/MS offers higher sensitivity and specificity for the analysis of folic acid and its degradation products, particularly in complex matrices.

1. Sample Preparation:

-

Prepare samples as described in the HPLC protocol.

-

Perform a solid-phase extraction (SPE) for complex matrices like biological fluids to remove interfering substances.

2. UPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the UPLC column, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Controlled, for example, at 40°C.

3. MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte need to be determined and optimized.

-

Collision Energy and other MS parameters: Optimized for each transition to achieve maximum sensitivity.

4. Analysis:

-

Inject the prepared samples and standards into the UPLC-MS/MS system.

-

Identify and quantify the analytes based on their specific retention times and MRM transitions.

-

Use isotopically labeled internal standards for accurate quantification, especially in complex matrices.

Figure 3: UPLC-MS/MS experimental workflow.

Conclusion

Pterin-6-carboxylic acid is a key terminal product of the photodegradation of folic acid. Its formation is a result of a multi-step process initiated by UV radiation. The rate of its formation and the overall degradation of folic acid are dependent on various factors, including pH and initial substrate concentration. The detailed experimental protocols for HPLC and UPLC-MS/MS provided in this guide offer robust methods for the accurate quantification of pterin-6-carboxylic acid and other related compounds. This information is critical for professionals in the pharmaceutical and food industries for developing stable formulations and for researchers investigating the photochemical properties of folates and their implications for human health.

References

- 1. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High performance liquid chromatographic determination of folic acid and its photodegradation products in the presence of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Pterin-6-carboxylic Acid: An In-depth Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, biosynthesis, and analytical methodologies for Pterin-6-carboxylic acid (PCA), a compound of increasing interest to researchers, scientists, and drug development professionals. This document provides a consolidated resource on PCA's role in various organisms, from bacteria to humans, and outlines its formation through metabolic pathways and as a photodegradation product of folic acid.

Pterin-6-carboxylic acid (PCA), a heterocyclic compound belonging to the pteridine family, is a naturally occurring molecule found across a diverse range of biological systems. Its presence has been documented in bacteria, plants, and animals, where it participates in various physiological processes. This guide offers a detailed overview of the current scientific understanding of PCA, with a focus on its natural occurrence, quantitative data, and the experimental protocols used for its study.

Natural Occurrence Across Kingdoms

Pterin-6-carboxylic acid has been identified in a variety of organisms, highlighting its widespread distribution in nature. In the plant kingdom, it has been reported in species such as Artemisia, tomatoes (Lycopersicon esculentum), and peppers (Capsicum annuum)[1][2]. In the animal kingdom, PCA is found in fluorescent millipedes, the dorsal skin of frogs, and various fish[3][4]. It is also an endogenous metabolite in mammals, detected in human and sheep blood and pineal glands[3]. Furthermore, microorganisms like Pseudomonas fluorescens are known to metabolize this acid.

Beyond its endogenous presence, PCA is a significant photodegradation product of folic acid (Vitamin B9).[1][5] Exposure to UVA radiation can lead to the cleavage of the folic acid molecule, resulting in the formation of PCA.

Quantitative Data on Pterin-6-carboxylic Acid Occurrence

The concentration of Pterin-6-carboxylic acid can vary significantly between different organisms and tissues. The following table summarizes available quantitative data.

| Organism/Tissue | Concentration | Method of Analysis | Reference |

| Tomato (Lycopersicon esculentum) | 0.087 µg/g of fresh sample | LC-ESI-MS | |

| Human Urine (Healthy Individuals) | Varies, often reported as a ratio to creatinine | HPLC with fluorimetric and/or photometric detection | [6] |

| Human Urine (Cancer Patients) | Levels may be significantly elevated compared to healthy individuals | HPLC with fluorimetric and/or photometric detection, LC-MS/MS | [7] |

Note: Quantitative data for Pterin-6-carboxylic acid in many organisms is not extensively documented in publicly available literature. The levels in urine can be influenced by various factors including diet, health status, and exposure to sunlight.

Biosynthesis and Metabolic Pathways

The biosynthesis of pteridines, including the precursors to Pterin-6-carboxylic acid, originates from guanosine triphosphate (GTP). A series of enzymatic reactions convert GTP into various pterin derivatives. While the complete endogenous metabolic pathway of PCA is not fully elucidated, it is understood to be involved in the broader pterin metabolic network.

One of the primary formation routes of PCA in biological systems exposed to sunlight is through the photodegradation of folic acid. This process is initiated by UVA radiation, which cleaves the folic acid molecule.

Below are diagrams illustrating the key pathways associated with Pterin-6-carboxylic acid.

Experimental Protocols

The accurate detection and quantification of Pterin-6-carboxylic acid in biological matrices are crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet detection is a commonly employed technique. More sensitive and specific analysis can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Urine

A general workflow for the preparation of urine samples for pteridine analysis is outlined below.

Detailed Protocol for HPLC Analysis of Pteridines in Urine:

-

Sample Collection and Storage: Collect urine samples and store them at -20°C or lower, protected from light, to prevent degradation of pteridines.

-

Oxidation: To a 1 mL aliquot of urine, add an oxidizing agent (e.g., 1 M iodine solution in potassium iodide) and incubate in the dark. The oxidation step converts the more unstable, reduced forms of pteridines to their stable, oxidized, and fluorescent forms.

-

Reduction of Excess Oxidant: After incubation, add a reducing agent (e.g., ascorbic acid) to quench the excess oxidizing agent.

-

Purification: The sample can be purified using solid-phase extraction (SPE) to remove interfering substances.

-

HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column. A common mobile phase consists of a phosphate buffer with a small percentage of organic solvent like methanol or acetonitrile.

-

Detection: Use a fluorescence detector with excitation and emission wavelengths suitable for pteridines (e.g., excitation at ~350 nm and emission at ~450 nm for PCA) or a UV detector.[8]

LC-MS/MS Parameters for Pterin-6-carboxylic Acid Quantification:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For PCA, a common transition might be m/z 208 -> m/z 164.

-

Column: A reversed-phase C18 or a HILIC column can be used for chromatographic separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid is often employed.

Conclusion

Pterin-6-carboxylic acid is a widely distributed natural product with important connections to folate metabolism and potential as a biomarker. This guide provides a foundational understanding of its occurrence, biosynthesis, and the analytical techniques essential for its study. Further research is warranted to fully elucidate its metabolic pathways, physiological roles, and potential applications in diagnostics and therapeutics.

References

- 1. Pterin-6-Carboxylic Acid | 948-60-7 | Benchchem [benchchem.com]

- 2. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. pterin-6-carboxylic acid, 948-60-7 [thegoodscentscompany.com]

- 5. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Properties and Spectra of Pterin-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA), also known as 6-carboxypterin, is a pteridine derivative of significant interest in various scientific fields. It is recognized as a photodegradation product of folic acid and has been identified as a potential biomarker for certain diseases.[1][2] Its intrinsic fluorescence properties make it a valuable molecule for analytical and diagnostic applications. This technical guide provides a comprehensive overview of the core fluorescence characteristics of pterin-6-carboxylic acid, detailed experimental protocols for its analysis, and a visualization of its role in relevant biological processes.

Core Fluorescence Properties

The fluorescence of pterin-6-carboxylic acid is significantly influenced by the pH of its environment. Like many pterin derivatives, it exists in two primary forms in aqueous solution: an acid form and a base form, each exhibiting distinct fluorescence characteristics.[3] The transition between these forms occurs over a pH range of approximately 3 to 13.[3]

Spectral Characteristics

The excitation and emission spectra of pterin-6-carboxylic acid are pH-dependent. Generally, the emission spectrum of the base form is red-shifted compared to the acid form.[4]

Table 1: Excitation and Emission Maxima of Pterin-6-carboxylic Acid

| Form | pH Range | Excitation Maximum (λex) | Emission Maximum (λem) |

| Acid | 4.9 - 5.5 | ~350 nm | ~440 nm |

| Base | 10.0 - 10.5 | ~350 nm | ~455 nm |

| Data sourced from Thomas et al. (2002).[4] |

Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters for characterizing the efficiency and dynamics of the fluorescence process. For pterin-6-carboxylic acid, these properties are also heavily dependent on pH, with the acid form generally exhibiting a higher quantum yield than the base form.[3]

Table 2: Fluorescence Quantum Yield and Lifetime of Pterin-6-carboxylic Acid

| Form | pH Range | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| Acid | 3.0 - 6.2 | 0.28 | 4.2 |

| Base | 9.0 - 11.0 | 0.18 | 3.0 |

| Data sourced from Thomas et al. (2002).[3][4] |

Experimental Protocols

The determination of the fluorescence properties of pterin-6-carboxylic acid typically involves steady-state and time-resolved fluorescence spectroscopy.

Measurement of Fluorescence Spectra and Quantum Yield

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield of pterin-6-carboxylic acid at different pH values.

Materials:

-

Pterin-6-carboxylic acid

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M to 2 M) for pH adjustment

-

Quinine bisulfate in 0.5 M H2SO4 (as a fluorescence standard, ΦF = 0.546)

-

Spectrofluorometer

-

pH meter

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Sample Preparation: Prepare aqueous solutions of pterin-6-carboxylic acid. The pH of the solutions should be adjusted to fall within the desired ranges for the acid form (e.g., pH 4.9-5.5) and the base form (e.g., pH 10.0-10.5) using HCl or NaOH.[4]

-

Steady-State Fluorescence Measurements:

-

Quantum Yield Determination:

-

Measure the integrated fluorescence intensity of the pterin-6-carboxylic acid sample and the quinine bisulfate standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The quantum yield is calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime of the excited state of pterin-6-carboxylic acid.

Instrumentation: Time-correlated single-photon counting (TCSPC) system.

Methodology:

-

Sample Preparation: Prepare samples as described for quantum yield measurements.

-

Time-Resolved Fluorescence Measurements:

-

Excite the sample using a pulsed light source (e.g., a nitrogen lamp at 350 nm).[4]

-

Monitor the fluorescence decay at the emission maximum (e.g., 450 nm).[4]

-

The fluorescence lifetime (τF) is determined by fitting the decay curve to a monoexponential or multi-exponential function after deconvolution from the instrument response function.[4] For pterin-6-carboxylic acid, a first-order rate law is typically observed.[4]

-

Visualization of Experimental and Logical Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving pterin-6-carboxylic acid.

Caption: Experimental workflow for fluorescence analysis of pterin-6-carboxylic acid.

Caption: Logical relationships of pterin-6-carboxylic acid.

Biological Relevance and Applications

Pterin-6-carboxylic acid serves as a precursor for the synthesis of folate, a critical vitamin for numerous cellular processes, including DNA synthesis and repair.[5] Its presence and concentration in biological fluids are being investigated as potential biomarkers for various diseases, including cancer.[6]

Furthermore, as a photodegradation product of folic acid, pterin-6-carboxylic acid can be generated in the skin upon exposure to UVA radiation.[7] This process is of interest to drug development and dermatology, as PCA, along with other photoproducts, can generate reactive oxygen species (ROS), potentially leading to phototoxicity and cellular damage.[7][8] The distinct fluorescence of pterin derivatives has also been noted in certain skin conditions, such as vitiligo, following UVA exposure.[8]

Conclusion

The pH-dependent fluorescence of pterin-6-carboxylic acid provides a robust analytical handle for its detection and quantification. Understanding its spectral properties, quantum yield, and lifetime is crucial for its application as a biomarker and for elucidating its role in biological systems, particularly in the context of folate metabolism and UVA-induced phototoxicity. The experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers and professionals working with this important biomolecule.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and pterin-6-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Pterin-6-carboxylic acid solubility and stability in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of pterin-6-carboxylic acid in various solvents. The information is compiled from scientific literature and technical datasheets to support research and development activities involving this compound.

Executive Summary

Pterin-6-carboxylic acid, a key photodegradation product of folic acid, exhibits low solubility in aqueous solutions at neutral and acidic pH, with significantly increased solubility under alkaline conditions. It is also sparingly soluble in polar organic solvents. The solid form of pterin-6-carboxylic acid is stable at room temperature for extended periods, while its stability in solution is influenced by factors such as pH, temperature, and exposure to light. This guide provides quantitative solubility and stability data where available, alongside detailed experimental protocols for characterization.

Solubility Profile

The solubility of pterin-6-carboxylic acid is a critical parameter for its handling, formulation, and use in experimental settings. The compound is generally characterized by its poor solubility in water and many common organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for pterin-6-carboxylic acid.

| Solvent System | Temperature | pH | Solubility | Citation |

| Water | Not Specified | Neutral | Practically Insoluble | [1] |

| Water (Calculated) | Not Specified | Not Specified | log10WS = -0.91 mol/L | [2][3] |

| 0.01 M Sodium Hydroxide | 22°C | ~11.0 | 0.2 g / 100 g (2 mg/mL) | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 7.0 (Adjusted) | 1.92 mg/mL | [4] |

Note: The solubility in DMSO requires ultrasonication and pH adjustment with 1 M HCl to achieve the stated concentration.[4]

Qualitative Solubility Information

| Solvent | Solubility Description | Citation |

| Methanol | Soluble | [5] |

| Ethanol | May dissolve | [6] |

| Dimethylformamide (DMF) | May dissolve | [6] |

| Aqueous Acid | Very Slightly Soluble | [7] |

| Aqueous Base (Heated) | Very Slightly Soluble | [7] |

Stability Profile

Understanding the stability of pterin-6-carboxylic acid is essential for accurate experimental results and for defining appropriate storage and handling conditions.

Solid-State Stability

| Condition | Duration | Observation | Citation |

| Room Temperature | 3 months | Very stable, no change in purity observed. Not hygroscopic. | [1] |

Solution-State Stability

| Solvent/System | Concentration | Condition | Duration | Degradation | Citation |

| Not Specified | 1 mM | Room Temperature | 10 days | 0.6% | [1] |

| In Solvent | Not Specified | -20°C (Protected from light) | 1 month | Not Specified | [4] |

| In Solvent | Not Specified | -80°C (Protected from light) | 6 months | Not Specified | [4] |

General recommendations are to protect solutions of pterin-6-carboxylic acid from light.[6] The stability of pterins is known to be significantly affected by light and temperature.

Biological Context and Signaling Pathways

Pterin-6-carboxylic acid is a significant molecule in the context of folate metabolism and photodegradation. It is formed from the UV irradiation of folic acid, a process that involves the generation of reactive oxygen species (ROS).

Caption: Folic Acid Photodegradation Pathway.

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of pterin-6-carboxylic acid.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Caption: Solubility Determination Workflow.

Methodology:

-

Preparation of Solvent System: Prepare the desired solvent (e.g., phosphate buffer at a specific pH, methanol, ethanol).

-

Addition of Solute: Add an excess amount of solid pterin-6-carboxylic acid to a known volume of the solvent in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the container in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. If the solution is highly concentrated, dilute it with the appropriate solvent to bring it within the linear range of the analytical method.

-

Quantification: Determine the concentration of pterin-6-carboxylic acid in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility by correcting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or M).

Protocol for Stability Assessment (Photostability)

This protocol is adapted from ICH Q1B guidelines for photostability testing.

Caption: Photostability Testing Workflow.

Methodology:

-

Sample Preparation: Prepare a solution of pterin-6-carboxylic acid in the desired solvent system at a known concentration. Place the solution in a chemically inert, transparent container (e.g., quartz or borosilicate glass vial).

-

Control Preparation: Prepare a "dark control" sample by wrapping an identical vial with aluminum foil to protect it completely from light.

-

Exposure: Place the sample and the dark control in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Sampling: Withdraw aliquots from both the exposed sample and the dark control at predetermined time intervals.

-

Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of pterin-6-carboxylic acid. The method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Compare the concentration of pterin-6-carboxylic acid in the exposed sample to that in the dark control at each time point. A significant loss of the parent compound in the exposed sample compared to the control indicates photolability. Calculate the degradation rate and identify and quantify any major photodegradants if possible.

Analytical Method: HPLC-UV for Quantification